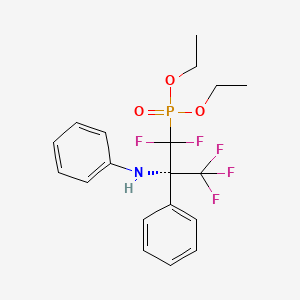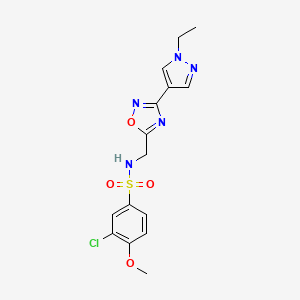
3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound known for its applications in various scientific research fields. This compound is characterized by its chlorinated benzene ring, sulfonamide group, and heterocyclic structures, which contribute to its unique chemical properties and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. Starting from commercially available raw materials, the process generally includes chlorination, sulfonation, and cyclization steps under controlled conditions. Reagents like thionyl chloride, sulfonyl chloride, and various catalysts are often employed.
Industrial Production Methods: In an industrial setting, large-scale production follows similar synthetic routes but utilizes optimized conditions for scalability. The use of automated reactors, continuous flow systems, and advanced purification techniques ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The presence of a chloro group makes the compound susceptible to nucleophilic substitution, resulting in various derivatives.
Oxidation and Reduction: While the core structure remains stable, certain functional groups can undergo oxidation or reduction, altering the compound's reactivity and applications.
Cyclization and Ring-Closing Reactions: The oxadiazole ring can participate in further cyclization reactions, forming more complex structures.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminium hydride
Catalysts: Palladium on carbon, copper(I) bromide
Major Products Formed: The reactions often lead to the formation of substituted derivatives, expanded ring systems, and modified sulfonamide groups, which can be tailored for specific applications.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis, the compound is valuable for creating new materials with desired properties. Biology: Its structural features allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein binding. Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for its antimicrobial and anti-inflammatory properties. Industry: Utilized in the development of specialty chemicals, polymers, and agrochemicals, the compound's versatility is highly regarded.
Mechanism of Action
The compound's effects are mediated through its interactions with specific molecular targets:
Enzyme Inhibition: Binding to active sites of enzymes, altering their activity.
Receptor Modulation: Interaction with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Compared to other sulfonamide derivatives, this compound's unique combination of a chloro group and heterocyclic rings enhances its chemical stability and biological activity. Similar compounds include:
4-methoxy-N-phenylbenzenesulfonamide
3-chloro-N-phenyl-4-methoxybenzenesulfonamide:
Dive into its chemistry, and who knows what innovations might surface. Fascinating compound, isn't it?
Properties
IUPAC Name |
3-chloro-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O4S/c1-3-21-9-10(7-17-21)15-19-14(25-20-15)8-18-26(22,23)11-4-5-13(24-2)12(16)6-11/h4-7,9,18H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMSADIRSYGFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide](/img/structure/B2424587.png)
![3-amino-6-(4-pyridinyl)-N-[4-(trifluoromethyl)benzyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2424588.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)benzofuran-3-yl)thiophene-2-carboxamide](/img/structure/B2424589.png)
![4-chloro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2424590.png)
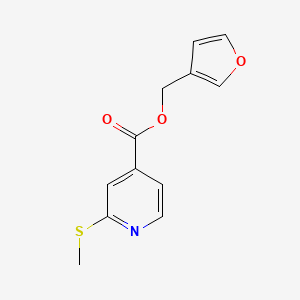
![1-[(4-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2424594.png)
![1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2424595.png)

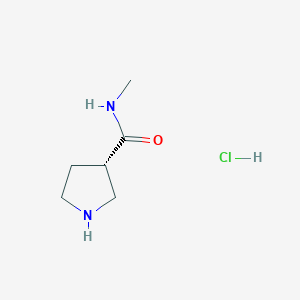
![3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2424603.png)
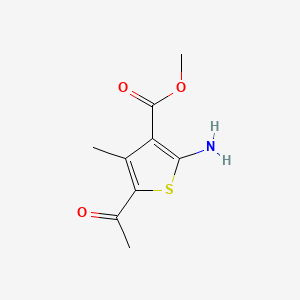
![3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B2424606.png)
![4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2424607.png)
